molecular formula C9H17N3O2 B12560207 N-(4-Amino-4-oxobutyl)-L-prolinamide CAS No. 176692-69-6

N-(4-Amino-4-oxobutyl)-L-prolinamide

Cat. No.: B12560207
CAS No.: 176692-69-6
M. Wt: 199.25 g/mol
InChI Key: YKQPOYGDQDEUFA-ZETCQYMHSA-N
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Description

N-(4-Amino-4-oxobutyl)-L-prolinamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group and a ketone group within its molecular structure, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-4-oxobutyl)-L-prolinamide typically involves the reaction of L-proline with 4-aminobutyric acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques such as crystallization and chromatography further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-4-oxobutyl)-L-prolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-Amino-4-oxobutyl)-L-prolinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-Amino-4-oxobutyl)-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-4-oxobutyl)-L-prolinamide stands out due to its unique combination of an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions.

Properties

CAS No.

176692-69-6

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

(2S)-N-(4-amino-4-oxobutyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C9H17N3O2/c10-8(13)4-2-6-12-9(14)7-3-1-5-11-7/h7,11H,1-6H2,(H2,10,13)(H,12,14)/t7-/m0/s1

InChI Key

YKQPOYGDQDEUFA-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCCCC(=O)N

Canonical SMILES

C1CC(NC1)C(=O)NCCCC(=O)N

Origin of Product

United States

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